Disodium DL-homocysteinate
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Overview
Description
Preparation Methods
The preparation of disodium DL-homocysteinate typically involves the demethylation of DL-methionine. One method involves the use of metallic sodium to reduce DL-methionine, followed by cyclization to obtain DL-homocysteine thiolactone hydrochloride . Another method uses 2-methyl-4-chlorobutyryl chloride as a raw material, which undergoes several steps including distillation, reaction with iodine and ammonia water, and finally re-crystallization to obtain the desired product . These methods are designed to be cost-effective, environmentally friendly, and suitable for large-scale production.
Chemical Reactions Analysis
Disodium DL-homocysteinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, ammonia water, and phase transfer catalysts . The major products formed from these reactions include DL-homocysteine thiolactone hydrochloride and other derivatives . The specific conditions and reagents used can significantly influence the yield and purity of the final products.
Scientific Research Applications
Disodium DL-homocysteinate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it is used to study the metabolism of sulfur-containing amino acids and their role in various physiological processes . In medicine, it is used to induce hyperhomocysteinemia in animal models to study its effects on cardiovascular diseases and other health conditions . Additionally, it has applications in the development of functionalized nanocomposites for various industrial uses .
Mechanism of Action
The mechanism of action of disodium DL-homocysteinate involves its role as an intermediate in the metabolism of methionine. It is converted to homocysteine, which can then be remethylated to methionine or further metabolized to cysteine . This process involves several enzymes and cofactors, including methylene tetrahydrofolate reductase, cystathionine-β-synthase, and vitamins B6, B9, and B12 . The compound’s effects are mediated through its influence on these metabolic pathways and its ability to modulate redox potential and protein modification .
Comparison with Similar Compounds
Disodium DL-homocysteinate is similar to other sulfur-containing amino acids such as cysteine and methionine. it is unique in its role as an intermediate in the methionine metabolism pathway . Other similar compounds include DL-homocysteine thiolactone hydrochloride and S-adenosylhomocysteine, which also play roles in sulfur amino acid metabolism . The uniqueness of this compound lies in its specific chemical structure and its applications in inducing hyperhomocysteinemia for research purposes .
Properties
CAS No. |
85712-14-7 |
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Molecular Formula |
C8H16N2Na2O4S2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
disodium;2-amino-4-sulfanylbutanoate |
InChI |
InChI=1S/2C4H9NO2S.2Na/c2*5-3(1-2-8)4(6)7;;/h2*3,8H,1-2,5H2,(H,6,7);;/q;;2*+1/p-2 |
InChI Key |
LUOWHQJAZABCGD-UHFFFAOYSA-L |
Canonical SMILES |
C(CS)C(C(=O)[O-])N.C(CS)C(C(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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